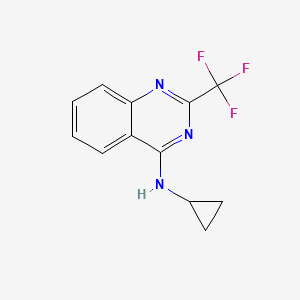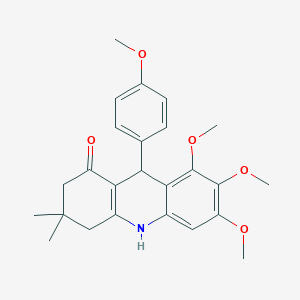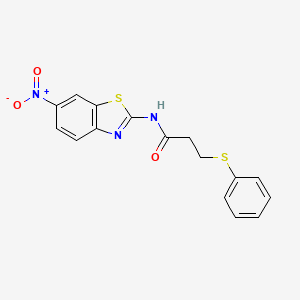
N-cyclopropyl-2-(trifluoromethyl)-4-quinazolinamine
描述
N-cyclopropyl-2-(trifluoromethyl)-4-quinazolinamine (CTQA) is a synthetic compound that has gained attention due to its potential use in scientific research. CTQA is a quinazoline-based compound that has been shown to have promising biological and pharmacological properties.
作用机制
The mechanism of action of N-cyclopropyl-2-(trifluoromethyl)-4-quinazolinamine is not fully understood, but it is believed to involve the inhibition of protein kinases. This compound has been shown to inhibit the activity of several protein kinases, including EGFR, HER2, and VEGFR. Inhibition of these kinases can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of fungi and bacteria. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-cyclopropyl-2-(trifluoromethyl)-4-quinazolinamine in lab experiments is that it is a synthetic compound, making it easier to obtain and purify than natural compounds. This compound is also stable under normal laboratory conditions, making it easy to handle. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects on different biological systems.
未来方向
There are several future directions for the use of N-cyclopropyl-2-(trifluoromethyl)-4-quinazolinamine in scientific research. One direction is the development of this compound-based drugs for the treatment of cancer, fungal and bacterial infections, and inflammatory diseases. Another direction is the investigation of the mechanism of action of this compound, which could lead to the development of more potent and selective inhibitors of protein kinases. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention due to its potential use in scientific research. This compound has been shown to have promising biological and pharmacological properties, making it a potential candidate for the development of new drugs. The synthesis of this compound is well-established, and the compound is commercially available. This compound has been shown to inhibit the activity of several protein kinases, leading to the inhibition of cell proliferation and the induction of apoptosis. This compound has several advantages for use in lab experiments, but its mechanism of action is not fully understood. There are several future directions for the use of this compound in scientific research, including the development of this compound-based drugs and the investigation of its mechanism of action.
科学研究应用
N-cyclopropyl-2-(trifluoromethyl)-4-quinazolinamine has been shown to have promising biological and pharmacological properties, making it a potential candidate for scientific research. This compound has been used in various studies to investigate its effects on different biological systems. It has been shown to have anticancer properties, making it a potential candidate for cancer treatment. This compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N-cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3/c13-12(14,15)11-17-9-4-2-1-3-8(9)10(18-11)16-7-5-6-7/h1-4,7H,5-6H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGOZPOZHCHKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC3=CC=CC=C32)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[({5-[(3-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4745278.png)

![1-(3-methoxybenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4745298.png)
![2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-hydroxyethyl)acetamide](/img/structure/B4745305.png)




![N-(4-methylphenyl)-2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B4745325.png)
![3-cyclopropyl-N-{2-[(2,5-dichlorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4745328.png)
![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4745329.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4745343.png)
![ethyl [2-oxo-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4745348.png)
![3-bromo-5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4745353.png)
